2-[(Methylamino)methyl]-4-nitrophenol
Overview
Description
2-[(Methylamino)methyl]-4-nitrophenol is an organic compound with a unique structure that includes a nitro group and a methylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methylamino)methyl]-4-nitrophenol typically involves the nitration of a precursor phenol compound followed by the introduction of the methylamino group. One common method includes the nitration of 4-nitrophenol, followed by a Mannich reaction to introduce the methylamino group. The reaction conditions often involve acidic or basic catalysts to facilitate the nitration and subsequent substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by controlled amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 2-[(Methylamino)methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(Methylamino)methyl]-4-aminophenol.
Scientific Research Applications
2-[(Methylamino)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Methylamino)methyl]-4-nitrophenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . The compound may interact with transcriptional regulators and other cellular pathways to exert its effects.
Comparison with Similar Compounds
- 2-[(Methylamino)methyl]phenol
- 4-nitrophenol
- 2-aminophenol
Comparison: Compared to similar compounds, 2-[(Methylamino)methyl]-4-nitrophenol is unique due to the presence of both a nitro group and a methylamino group on the phenol ring
Properties
IUPAC Name |
2-(methylaminomethyl)-4-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-9-5-6-4-7(10(12)13)2-3-8(6)11/h2-4,9,11H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBPFSWFIBWIHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294932 | |
Record name | 2-[(methylamino)methyl]-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35039-53-3 | |
Record name | NSC98789 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98789 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(methylamino)methyl]-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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